7,10,13-Hexadecatrienoic acid is a natural product found in Brassica napus with data available.
7,10,13-Hexadecatrienoic acid
CAS No.: 1569300-52-2
Cat. No.: VC1799748
Molecular Formula: C16H26O2
Molecular Weight: 250.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1569300-52-2 |
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Molecular Formula | C16H26O2 |
Molecular Weight | 250.38 g/mol |
IUPAC Name | (7E,10E,13E)-hexadeca-7,10,13-trienoic acid |
Standard InChI | InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3+,7-6+,10-9+ |
Standard InChI Key | KBGYPXOSNDMZRV-IUQGRGSQSA-N |
Isomeric SMILES | CC/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
SMILES | CCC=CCC=CCC=CCCCCCC(=O)O |
Canonical SMILES | CCC=CCC=CCC=CCCCCCC(=O)O |
Introduction
Chemical Identity and Basic Properties
7,10,13-Hexadecatrienoic acid is a 16-carbon fatty acid characterized by three double bonds positioned at carbons 7, 10, and 13 of the aliphatic chain. The compound belongs to the class of long-chain fatty acids, which are defined as fatty acids containing an aliphatic tail with 13 to 21 carbon atoms . It has received scientific cataloging in multiple chemical databases, highlighting its recognition in the biochemical research community.
The compound has several standardized identifiers that facilitate its reference in scientific literature and databases. Key identification parameters are presented in Table 1 below:
Property | Value |
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Chemical Formula | C₁₆H₂₆O₂ |
Average Molecular Weight | 250.382 g/mol |
Monoisotopic Molecular Weight | 250.19328 g/mol |
IUPAC Name | Hexadeca-7,10,13-trienoic acid |
Traditional Name | 7,10,13-Hexadecatrienoic acid |
ChEBI ID | CHEBI:22340 |
HMDB ID | HMDB0302990 |
SMILES Notation | CCC=CCC=CCC=CCCCCCC(O)=O |
This fatty acid is practically insoluble in water and exhibits weakly acidic properties, consistent with the general characteristics of fatty acids with carboxylic functional groups .
Structural Characteristics
Molecular Structure
The molecular structure of 7,10,13-hexadecatrienoic acid features a 16-carbon chain with a carboxylic acid group (-COOH) at one end. The compound's distinctive characteristic is the presence of three double bonds at positions 7, 10, and 13, counting from the carboxyl carbon . These double bonds create specific geometric configurations that influence the compound's physical properties and biological activity.
Stereochemistry
The stereochemical configuration of 7,10,13-hexadecatrienoic acid is particularly significant for its biological function. The compound exists naturally in the cis (Z) configuration at all three double bond positions, forming the all-cis-7,10,13-hexadecatrienoic acid . This stereochemistry creates distinctive kinks in the carbon chain that affect how the molecule packs in biological membranes and interacts with enzymes and other biomolecules.
The full stereochemical name of the natural form is (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid, which precisely defines the position and configuration of each double bond . This specific arrangement is critical for biological recognition and activity in metabolic pathways.
Classification and Relationship to Other Fatty Acids
Omega-3 Classification
7,10,13-Hexadecatrienoic acid is classified as an omega-3 (ω-3) fatty acid, a designation that refers to the position of the first double bond counting from the methyl end of the carbon chain . Omega-3 fatty acids have received significant scientific attention due to their roles in human health, particularly in cardiovascular and neurological function.
Structural Homologs
This compound belongs to the broader class of hexadecatrienoic acids, which encompasses various 16-carbon fatty acids with three double bonds positioned at different locations along the carbon chain . The specific positioning of double bonds at carbons 7, 10, and 13 distinguishes this particular compound from other hexadecatrienoic acid isomers.
In the hierarchy of lipid classification, 7,10,13-hexadecatrienoic acid belongs to:
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Fatty acids
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Polyunsaturated fatty acids (PUFAs)
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Omega-3 fatty acids
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Hexadecatrienoic acids
Analytical Identification
Spectroscopic Properties
The identification and quantification of 7,10,13-hexadecatrienoic acid typically involve various analytical techniques. Mass spectrometry represents a primary method for its detection, with the methyl ester derivative showing characteristic fragmentation patterns. According to the GC-MS data available for the methyl ester form, the top mass-to-charge (m/z) peaks include 79, 41, 67, and 93 .
These spectroscopic fingerprints provide essential tools for identifying and quantifying the compound in complex biological matrices. The unique fragmentation pattern can be used to distinguish this specific fatty acid from structurally similar compounds in analytical samples.
Derivative Compounds
For analytical purposes, the compound is often converted to its methyl ester form, 7,10,13-hexadecatrienoic acid methyl ester (C17H28O2), which has more favorable properties for gas chromatography analysis . This derivative has a molecular weight of 264.4 g/mol and can be characterized by various identifiers including:
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PubChem CID: 5367325
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IUPAC Name: methyl (7E,10E,13E)-hexadeca-7,10,13-trienoate
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SMILES: CC/C=C/C/C=C/C/C=C/CCCCCC(=O)OC
Occurrence and Distribution
Metabolic Relationships
The compound participates in various metabolic relationships, serving as a precursor for more complex lipids. These include:
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(7Z,10Z,13Z)-hexadecatrienoyl-containing glycerolipids
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Complex galactosyl-containing lipids such as:
These complex lipids may serve specific functions in cellular membranes and signaling processes, particularly in plant tissues where they have been identified.
Research Applications and Future Directions
Research involving 7,10,13-hexadecatrienoic acid spans several areas of biochemistry and nutritional science. As an omega-3 fatty acid, it likely shares some of the bioactive properties associated with this important class of lipids. Current and potential research applications include:
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Metabolomics: Using the compound as a biomarker for dietary intake, particularly spinach consumption
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Lipid biochemistry: Understanding the structure-function relationships of membrane lipids containing this fatty acid
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Nutritional biochemistry: Investigating the dietary sources and metabolic fates of this particular omega-3 fatty acid
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Analytical chemistry: Developing improved methods for detection and quantification of the compound in biological samples
Future research directions might explore the specific biological activities of this fatty acid, including potential health effects associated with its consumption and metabolism. Given its classification as an omega-3 fatty acid, investigations into anti-inflammatory properties, membrane effects, and cellular signaling roles would be logical extensions of current knowledge.
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